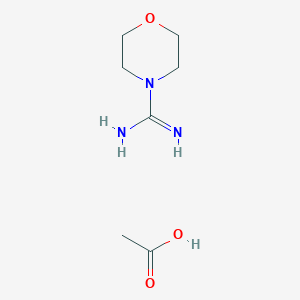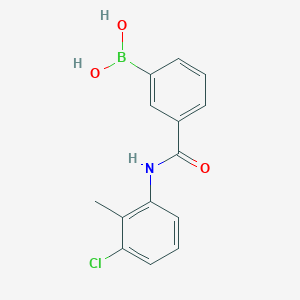
N-(3-Cloro-2-metilfenil) 3-boronobenzamida
Descripción general
Descripción
“(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H13BClNO3 . It has a molecular weight of 289.52 g/mol . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Molecular Structure Analysis
The InChI string for “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” is InChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) . This provides a detailed description of the molecule’s structure, including the positions of the boron, chlorine, nitrogen, and oxygen atoms.
Chemical Reactions Analysis
Boronic acids, including “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction . They can also participate in conjugate addition reactions .
Physical And Chemical Properties Analysis
“(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” has a molecular weight of 289.52 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass is 289.0677011 g/mol .
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas. Su grupo ácido bórico es particularmente útil en las reacciones de acoplamiento de Suzuki, que se emplean ampliamente en la síntesis de diversas estructuras biarílicas, un componente central en muchos productos farmacéuticos y materiales orgánicos .
Actividad Antibacteriana
La presencia de los grupos cloro y metilo en el anillo fenilo puede influir en las propiedades antibacterianas del compuesto. La investigación ha demostrado que estructuras similares exhiben actividad contra bacterias como Staphylococcus aureus y Chromobacterium violaceum, lo que sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos .
Agentes Antifúngicos y Antimicrobianos
Los compuestos con un grupo ácido bórico se han explorado por sus propiedades antifúngicas y antimicrobianas. Esto se debe a su capacidad para inhibir enzimas esenciales en las células fúngicas y microbianas, lo que podría llevar al desarrollo de nuevos tratamientos para infecciones .
Investigación del Cáncer
Los ácidos bóricos y sus derivados se están investigando por su posible uso en la terapia del cáncer. Pueden actuar como inhibidores del proteasoma, que son útiles para atacar las células cancerosas. La estructura específica de N-(3-Cloro-2-metilfenil) 3-boronobenzamida puede ofrecer interacciones únicas con los proteasomas, lo que la convierte en un candidato para estudios adicionales en oncología .
Direcciones Futuras
The use of boronic acids in medicinal chemistry is a growing field of research . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . Therefore, further studies on “(3-((3-Chloro-2-methylphenyl)carbamoyl)phenyl)boronic acid” and other boronic acids could lead to the development of new drugs and therapies .
Propiedades
IUPAC Name |
[3-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRZGMHJMZALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674383 | |
| Record name | {3-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-02-1 | |
| Record name | {3-[(3-Chloro-2-methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



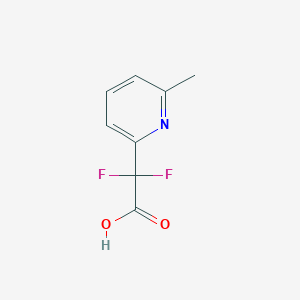

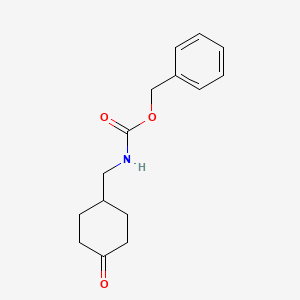
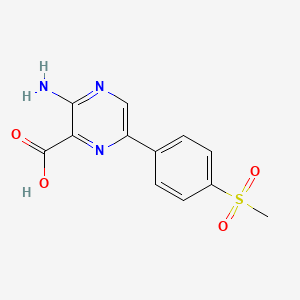
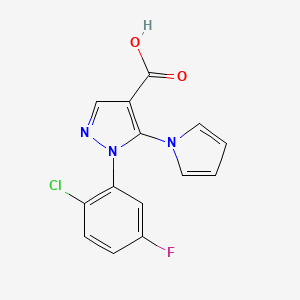
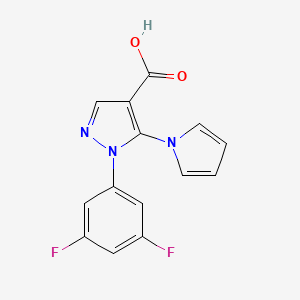



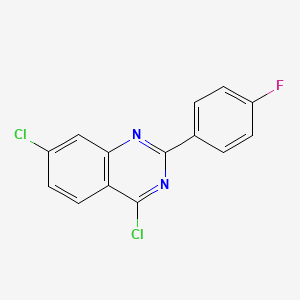


![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)
